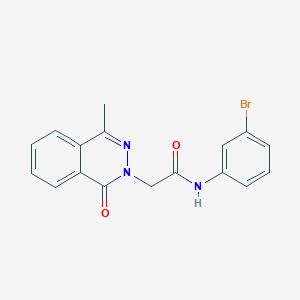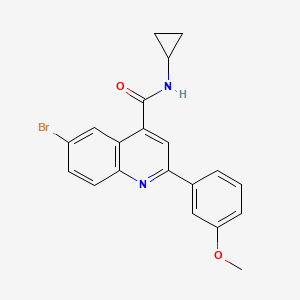![molecular formula C18H18Cl2N2O2 B3482350 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3482350.png)
3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide
Vue d'ensemble
Description
3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is a synthetic compound that belongs to the class of benzamides. It is commonly used in scientific research as a tool compound to investigate the biological mechanisms of various diseases.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide involves the inhibition of histone deacetylases, which leads to the acetylation of histones and the activation of gene expression. This compound has also been shown to have agonistic effects on the dopamine D2 receptor, which may contribute to its potential therapeutic effects in the treatment of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have inhibitory effects on histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to have agonistic effects on the dopamine D2 receptor, which may contribute to its potential therapeutic effects in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide in lab experiments is its potent inhibitory effects on histone deacetylases, which makes it a useful tool compound for investigating the role of these enzymes in various diseases. However, one limitation of this compound is that it has not been extensively studied in vivo, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the investigation of 3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide. One potential direction is the study of its effects on other enzymes and receptors, which may provide new insights into the biological mechanisms of various diseases. Another potential direction is the investigation of its potential therapeutic effects in the treatment of addiction and other disorders. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide is widely used in scientific research as a tool compound to investigate the biological mechanisms of various diseases. It has been shown to have inhibitory effects on several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. This compound has also been used to study the role of the dopamine D2 receptor in drug addiction and to investigate the potential therapeutic effects of targeting this receptor in the treatment of addiction.
Propriétés
IUPAC Name |
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-2-3-13(10-15(12)19)18(23)21-14-4-5-17(16(20)11-14)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXYPDFGMOSVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3482273.png)
![4-chloro-1-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3482280.png)


![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
![N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3482304.png)
![2-chloro-N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3482321.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3482326.png)
![2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3482332.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3482336.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3482343.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3482358.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3482362.png)
![2-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3482375.png)
